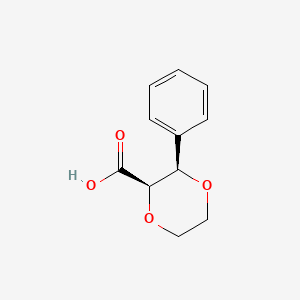

rac-(2r,3r)-3-phenyl-1,4-dioxane-2-carboxylic acid

Description

Properties

IUPAC Name |

(2R,3R)-3-phenyl-1,4-dioxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-11(13)10-9(14-6-7-15-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVZMPDVUMTGKV-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C(O1)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]([C@H](O1)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Diol Precursors

A foundational approach involves the cyclization of diol intermediates under acidic or basic conditions. For example, 2,3-dihydroxy-3-phenylpropanoic acid derivatives can undergo intramolecular etherification to form the 1,4-dioxane ring.

Key Steps :

- Diol Preparation : Starting from trans-cinnamic acid, dihydroxylation using osmium tetroxide (OsO₄) yields a vicinal diol.

- Cyclization : Treatment with p-toluenesulfonic acid (p-TsOH) in toluene at reflux facilitates dehydration and ring closure.

Challenges :

- Competing elimination reactions may reduce yield.

- Stereochemical control requires chiral auxiliaries or asymmetric catalysis.

Acid Chloride-Mediated Coupling and Ring Formation

Adapting methodologies from patent literature (US11332435B2), this route leverages acyl chloride intermediates for coupling reactions.

Procedure :

- Carboxylic Acid Activation : (2R,3R)-3-Phenyl-1,4-dioxane-2-carboxylic acid is synthesized via activation of 3-phenyl-1,4-dioxane-2-carboxylic acid using oxalyl chloride (1.1 equiv) in tetrahydrofuran (THF) at 20°C.

- Amide Coupling : The resulting acyl chloride reacts with tert-butyl esters (e.g., tert-butyl (3S)-3-cyclopropylpropanoate) in the presence of triethylamine (TEA) to form advanced intermediates.

- Hydrolysis : Final hydrolysis with trifluoroacetic acid (TFA) yields the racemic carboxylic acid.

Advantages :

Epoxide Ring-Opening Approaches

This method exploits epoxide intermediates to construct the dioxane ring.

Synthetic Pathway :

- Epoxidation : Styrene oxide derivatives are treated with m-chloroperbenzoic acid (mCPBA) to form epoxides.

- Nucleophilic Attack : Ring-opening with glycolic acid derivatives introduces the carboxylic acid group.

- Cyclization : Base-mediated cyclization (e.g., using sodium hydride) forms the 1,4-dioxane scaffold.

Optimization :

- Solvent polarity critically influences reaction kinetics; dimethylformamide (DMF) enhances yields by 15–20% compared to THF.

Comparative Analysis of Preparation Methods

Yield and Purity Profiles

| Method | Key Reagents | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Diol Cyclization | OsO₄, p-TsOH | 110 | 45–50 | 85–90 |

| Acid Chloride Coupling | Oxalyl chloride, TEA | 20 | 75–80 | 95–98 |

| Epoxide Ring-Opening | mCPBA, NaH | 60 | 60–65 | 88–92 |

Insights :

Stereochemical Considerations

The racemic nature of the target compound simplifies synthesis compared to enantiopure forms. However, diastereomeric byproducts may arise during cyclization steps. Patent data highlights the use of aprotic solvents (e.g., dichloromethane) to minimize epimerization during coupling.

Industrial-Scale Production Techniques

Chemical Reactions Analysis

Types of Reactions

rac-(2r,3r)-3-phenyl-1,4-dioxane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving electrophiles like halogens or nitro groups in the presence of catalysts.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-(2r,3r)-3-phenyl-1,4-dioxane-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(2r,3r)-3-phenyl-1,4-dioxane-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the phenyl group can participate in π-π interactions. These interactions can influence the compound’s reactivity and binding affinity with various targets.

Comparison with Similar Compounds

Structural Analogues in the 1,4-Dioxane/Dioxine Family

The following compounds share core structural similarities with rac-(2R,3R)-3-phenyl-1,4-dioxane-2-carboxylic acid but differ in substituents, ring saturation, or stereochemistry:

Key Structural and Functional Differences

Core Ring Systems: The target compound features a monocyclic 1,4-dioxane ring, whereas analogues like 3663-80-7 and 34385-93-8 incorporate fused benzene-dioxane/dioxine systems. The naphthalene-derived compound (CAS 173043-38-4) replaces the dioxane ring with a 1,4-dioxo-naphthalene system, introducing conjugation and redox-active properties .

Substituent Effects: The 3-phenyl group in the target compound enhances hydrophobicity and steric bulk compared to hydrogen or amino substituents in analogues. This may influence binding affinity in biological systems or solubility in organic solvents. Carboxylic Acid Positioning: In Doxazosin Impurity A (34385-93-8), the carboxylic acid is directly attached to the benzodioxane ring, while the target compound’s acid group is on a non-fused dioxane ring, altering acidity (pKa) and hydrogen-bonding capacity .

Stereochemical Considerations :

- The racemic nature of the target compound contrasts with the RS-diastereomers of 3663-80-7, which may exhibit distinct pharmacological profiles. Enantiopure derivatives of the target compound are often prioritized for asymmetric synthesis .

Research Findings and Implications

Physicochemical Properties (Hypothesized)

Biological Activity

Rac-(2R,3R)-3-phenyl-1,4-dioxane-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound this compound features a dioxane ring structure that is known to influence its biological activity. The presence of the carboxylic acid functional group is critical for its interaction with biological targets.

Research indicates that compounds containing a dioxane structure can interact with various biological pathways. Notably, studies have shown that derivatives of dioxane carboxylic acids can act as selective agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARα. These receptors play a crucial role in lipid metabolism and glucose homeostasis, making them important targets for treating metabolic disorders such as type 2 diabetes .

2. Pharmacological Effects

The pharmacological effects of this compound include:

- Lipid Metabolism Regulation : In animal models, compounds similar to this compound have shown significant reductions in plasma triglycerides and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol levels .

- Antiproliferative Activity : Recent studies have evaluated the antiproliferative effects of related compounds against various cancer cell lines. For example, condensed O,N-heterocycles containing dioxane structures demonstrated significant cytostatic effects against A2780 and WM35 cancer cell lines .

Study 1: PPAR Agonist Activity

A series of structure-activity relationship (SAR) studies were conducted to evaluate the PPARα agonist activity of dioxane derivatives. The introduction of hydrophobic substituents significantly enhanced the potency and selectivity for PPARα, suggesting that modifications to the phenyl ring can optimize therapeutic effects .

Study 2: Anticancer Potential

Another study focused on the synthesis and evaluation of dioxane derivatives for their anticancer properties. The results indicated that specific substitutions on the dioxane core could lead to enhanced antiproliferative activity against multiple cancer cell lines. The most promising candidates exhibited IC50 values in the low micromolar range .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for rac-(2R,3R)-3-phenyl-1,4-dioxane-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Multi-step organic synthesis is typically employed, starting with chiral pool precursors or asymmetric catalysis. For example, cyclization of diols with carboxylic acid derivatives under acidic conditions (e.g., H2SO4 or p-toluenesulfonic acid) can form the dioxane ring. Reaction optimization may involve factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield and enantiomeric excess . Computational tools like quantum chemical calculations can predict favorable reaction pathways and transition states .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- Methodological Answer :

- NMR : 1H and 13C NMR confirm regiochemistry and stereochemistry. Coupling constants (e.g., J-values) distinguish axial/equatorial substituents on the dioxane ring .

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives). Mobile phase composition (e.g., hexane/isopropanol) is critical for resolution .

- X-ray crystallography : Validates absolute configuration when single crystals are obtainable .

Q. How is this compound utilized as a chiral building block in organic synthesis?

- Methodological Answer : The carboxylic acid moiety enables peptide coupling or esterification, while the dioxane ring provides rigidity for stereochemical control. Applications include:

- Synthesis of bioactive molecules via amide bond formation with amines .

- Preparation of metal-organic frameworks (MOFs) through coordination chemistry .

Advanced Research Questions

Q. How can researchers resolve the enantiomers of this compound and assess their differential biological activity?

- Methodological Answer :

- Kinetic Resolution : Use enzymes (e.g., lipases) to selectively esterify one enantiomer .

- Biological Assays : Test separated enantiomers against target proteins (e.g., kinases, GPCRs) using surface plasmon resonance (SPR) or fluorescence polarization. Contradictory activity data may arise from off-target interactions, requiring dose-response curves and selectivity profiling .

Q. What computational strategies predict the reactivity and binding interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Models transition states for cyclization reactions and predicts regioselectivity .

- Molecular Dynamics (MD) : Simulates ligand-protein binding to identify key residues (e.g., hydrogen bonding with the carboxylic acid group) .

Q. How can researchers address low solubility of this compound in aqueous biological assays?

- Methodological Answer :

- Prodrug Design : Convert the carboxylic acid to a methyl ester or amide for improved membrane permeability .

- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) or cyclodextrin encapsulation to enhance solubility without denaturing proteins .

Q. What experimental strategies validate the stereochemical configuration of this compound derivatives?

- Methodological Answer :

- Circular Dichroism (CD) : Correlates Cotton effects with absolute configuration .

- Asymmetric Synthesis : Compare synthetic derivatives with authentic samples from chiral auxiliaries (e.g., Evans oxazolidinones) .

Q. How should researchers design experiments to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Orthogonal Assays : Validate primary screening results using SPR, ITC (isothermal titration calorimetry), and cell-based assays .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., phenyl to pyridyl) to isolate pharmacophoric features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.